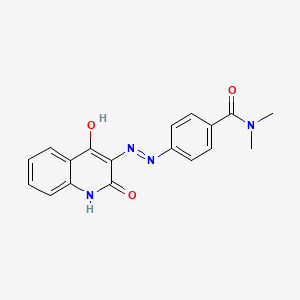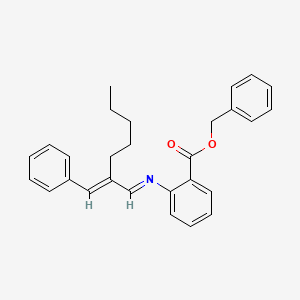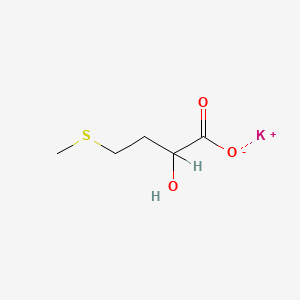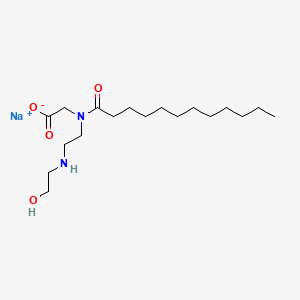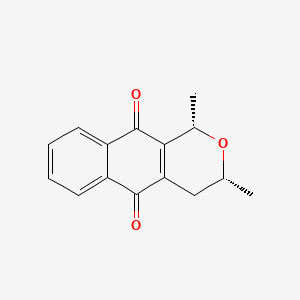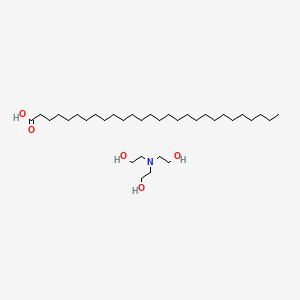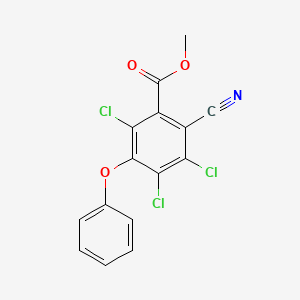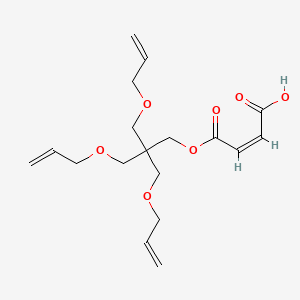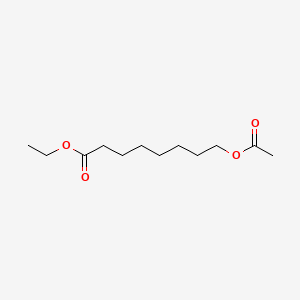
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate is a complex organic compound with the molecular formula C85H163N2O11P. It is known for its unique structure, which includes a phosphonate group and oleoyloxyethyl chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylamine with oleoyl chloride to form dimethylbis(2-(oleoyloxy)ethyl)ammonium chloride. This intermediate is then reacted with methyl phosphonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The oleoyloxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include oxides, reduced amine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in cellular signaling and membrane interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate involves its interaction with cellular membranes and molecular targets. The compound’s oleoyloxyethyl chains facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function. The phosphonate group interacts with specific molecular targets, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylbis(2-(stearoyloxy)ethyl)ammonium methyl phosphonate
- Dimethylbis(2-(palmitoyloxy)ethyl)ammonium methyl phosphonate
- Dimethylbis(2-(linoleoyloxy)ethyl)ammonium methyl phosphonate
Uniqueness
Dimethylbis(2-(oleoyloxy)ethyl)ammonium methyl phosphonate is unique due to its specific oleoyloxyethyl chains, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in membrane biology and specialty chemical formulations .
Propriétés
Numéro CAS |
85305-19-7 |
|---|---|
Formule moléculaire |
C85H163N2O11P |
Poids moléculaire |
1420.2 g/mol |
Nom IUPAC |
dimethyl-bis[2-[(Z)-octadec-9-enoyl]oxyethyl]azanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C42H80NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-39-37-43(3,4)38-40-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*19-22H,5-18,23-40H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2/b2*21-19-,22-20-; |
Clé InChI |
AVHAFPPNTHJWLV-ZSGQHZJKSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](CCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.CCCCCCCC/C=C\CCCCCCCC(=O)OCC[N+](CCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.CP(=O)([O-])[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCC=CCCCCCCCC.CP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


